3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Description
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is a benzaldehyde derivative featuring a 4-methylpiperazine moiety substituted at the meta position of the aromatic ring. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol and CAS number 859850-88-7 . The compound is characterized by an aldehyde group (-CHO) at the benzene ring’s 3-position and a 4-methylpiperazin-1-ylmethyl group at the same ring’s 1-position. It serves as a key intermediate in synthesizing bioactive molecules, particularly indolin-2-one derivatives with cytotoxic properties .
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYCUZQPBFXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594531 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-88-7 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the specific electrophile used.
Scientific Research Applications
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde depends on its specific application. In the context of biological research, it may act by inhibiting specific enzymes or interacting with molecular targets such as tRNA . The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2.1.1. 4-(4-Methylpiperazin-1-yl)benzaldehyde
- Structure : The 4-methylpiperazine group is attached to the benzene ring’s para position relative to the aldehyde group.
2.1.2. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
- Structure : Contains a nitrile (-CN) group instead of an aldehyde.
- Synthesis : Prepared via nucleophilic substitution between 1-(bromomethyl)benzonitrile and 1-methylpiperazine (35% yield, m.p. 65–67°C) .
- Reactivity : The nitrile group enables distinct transformations (e.g., reduction to amines or hydrolysis to carboxylic acids), unlike the aldehyde’s propensity for condensation.
2.1.3. 4-(4-(Methylsulfonyl)piperazin-1-yl)benzaldehyde
- Structure : Features a sulfonyl group (-SO₂CH₃) on the piperazine ring instead of a methyl group.
Physicochemical and Spectroscopic Data
Biological Activity
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, also known as a derivative of benzaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzaldehyde. The following steps outline a common synthetic route:
- Starting Materials : The reaction begins with 4-methylpiperazine and benzaldehyde.
- Reaction Conditions : The mixture is typically heated in an organic solvent such as ethanol or chloroform under reflux conditions.
- Purification : The product is purified through recrystallization or column chromatography to obtain pure this compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-methylpiperazine + Benzaldehyde | Reflux in ethanol | 35-50% |
| 2 | Purification | Recrystallization | >90% purity |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxic Evaluation : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : It has been observed that compounds with a similar structure can inhibit key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : Research indicates that these compounds may induce programmed cell death in cancer cells, enhancing their therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Study on Colon Cancer : A study demonstrated that a derivative inhibited HCT116 tumor growth in a mouse model, showcasing its potential as a clinical candidate for cancer therapy .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines | |
| Mechanism | Inhibition of proliferation and induction of apoptosis |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that inhalation of vapors may cause irritation to mucous membranes and respiratory distress, emphasizing the need for caution during handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
